Tigolaner

Bispyrazole Isoxazoline GABA-Cl modulator

Procure Tigolaner (BAY-1272858), the bispyrazole ectoparasiticide delivering 13-week protection in cats—3x longer than standard monthly isoxazolines. A distinct chemotype with a unique GABA-Cl binding site, ideal for fipronil resistance management and formulary diversification post-FDA isoxazoline alerts. The active in Felpreva® spot-on, it enables quarterly dosing, cutting annual applications from 12 to 4 for improved compliance. Extended half-life with repeat-dose accumulation supports this ultra-long efficacy window.

Molecular Formula C21H13ClF8N6O
Molecular Weight 552.8 g/mol
CAS No. 1621436-41-6
Cat. No. B611375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigolaner
CAS1621436-41-6
SynonymsTigolaner
Molecular FormulaC21H13ClF8N6O
Molecular Weight552.8 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)N2C=C(C=N2)C3=CC(=C(C=C3)Cl)C(=O)NC4(CC4)C#N
InChIInChI=1S/C21H13ClF8N6O/c1-35-17(14(20(25,26)27)15(34-35)19(23,24)21(28,29)30)36-8-11(7-32-36)10-2-3-13(22)12(6-10)16(37)33-18(9-31)4-5-18/h2-3,6-8H,4-5H2,1H3,(H,33,37)
InChIKeyTVAJZOVLQZNNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tigolaner (CAS 1621436-41-6): Bispyrazole Ectoparasiticide for Veterinary Procurement


Tigolaner (CAS 1621436-41-6), also designated BAY-1272858, is a bispyrazole ectoparasiticide with insecticidal and acaricidal activity against fleas, ticks, and mites in cats [1]. Developed by Bayer through high-throughput screening of GABA-gated chloride channel (GABA-Cl) modulators, tigolaner functions as an allosteric modulator at a binding site distinct from fipronil [2]. It is the ectoparasiticidal component of Felpreva®, a spot-on formulation approved by the European Medicines Agency in November 2021 that also contains emodepside and praziquantel for combined endoparasite control . The compound has a molecular weight of 552.8 g/mol and a calculated XLogP3-AA of 4.7 [3]. Unlike isoxazoline-class ectoparasiticides (afoxolaner, fluralaner, sarolaner, lotilaner) that share a common isoxazoline core structure, tigolaner possesses a distinct bispyrazole chemotype based on a bipyrazole scaffold, establishing it as a structurally differentiated alternative within the broader GABA-Cl modulator class [2].

Why Tigolaner (CAS 1621436-41-6) Cannot Be Substituted with In-Class Isoxazolines


Although tigolaner is frequently grouped with isoxazolines (afoxolaner, fluralaner, sarolaner, lotilaner) as a GABA-Cl modulator, substitution among these agents is scientifically unsupported due to fundamental structural and pharmacological divergences. Tigolaner is a bispyrazole, whereas isoxazolines share a distinct isoxazoline core [1]. This structural difference translates to a different binding site on GABA-gated chloride channels compared to fipronil and, by class-level inference, likely relative to isoxazolines [1]. Tigolaner demonstrates a substantially extended duration of protection (up to 13 weeks) compared to the standard 4–5 week protection offered by most isoxazoline formulations, which has direct implications for dosing frequency and compliance economics [2]. Additionally, tigolaner exhibits a prolonged plasma elimination half-life in cats (24 days) with accumulation upon repeated dosing, a pharmacokinetic property that distinguishes it from shorter half-life alternatives and supports extended inter-dose intervals [3]. These differential binding characteristics and pharmacokinetic properties preclude generic substitution without formal bioequivalence and comparative efficacy data.

Tigolaner (CAS 1621436-41-6) Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Bispyrazole vs. Isoxazoline: Structural Chemotype Differentiation of Tigolaner

Tigolaner belongs to the bispyrazole chemical class, structurally distinct from the isoxazoline class that includes afoxolaner, fluralaner, sarolaner, and lotilaner [1]. This is a binary structural distinction rather than a potency gradation. The bispyrazole core comprises a bipyrazole scaffold, whereas isoxazolines feature an isoxazoline heterocycle. This chemotype differentiation establishes tigolaner as a non-isoxazoline GABA-Cl modulator, relevant for procurement scenarios requiring structural diversification, addressing potential cross-resistance concerns, or satisfying regulatory preferences for novel chemotypes [1].

Bispyrazole Isoxazoline GABA-Cl modulator Chemotype

GABA-Cl Binding Site Differentiation: Tigolaner vs. Fipronil

Tigolaner inhibits GABA-gated chloride channels at a binding site different from that of fipronil, a widely used phenylpyrazole insecticide [1]. This distinct binding site was identified through high-throughput in vitro screening and characterization of GABA-Cl lead compounds, which demonstrated allosteric modulation at a site non-overlapping with fipronil [1]. This differential binding site confers resistance-breaking potential against target-site mutations that confer fipronil resistance. Tigolaner also demonstrates an improved toxicological profile and resistance-breaking potential when compared to dieldrin and fipronil [1].

GABA-gated chloride channel Allosteric modulator Binding site Resistance-breaking

Duration of Protection: Tigolaner 13-Week Flea and Tick Efficacy vs. Standard 4-Week Isoxazoline Products

Tigolaner provides up to 13 weeks of continuous protection against fleas (Ctenocephalides felis) and ticks (Ixodes ricinus, Ixodes holocyclus) in cats following a single topical application [1][2]. This 13-week protection period represents a greater than threefold extension over the standard 4-week (approximately one-month) dosing interval of most isoxazoline formulations including afoxolaner and sarolaner, which require monthly reapplication [3]. Ixodes ricinus ticks already on the animal are killed within 24 hours of application, and newly infested ticks are killed within 48 hours for the entire 13-week period [2].

Duration of protection Flea control Tick control Cats Sustained efficacy

Pharmacokinetic Differentiation: Tigolaner 24-Day Half-Life vs. Shorter Isoxazoline Half-Lives

Following single topical administration of Felpreva® to cats, tigolaner reaches maximum plasma concentration (Cmax) of 1.35 mg/L at 12 days post-dosing and declines with a mean terminal half-life of 24 days [1]. This half-life is substantially longer than that of afoxolaner in dogs (approximately 14 days), and tigolaner demonstrates significant half-life increase with accumulation following repeated dosing [1][2]. The extended plasma residence time of tigolaner provides a pharmacokinetic basis for its prolonged 13-week duration of efficacy, distinguishing it from isoxazolines that lack this extended pharmacokinetic profile [1].

Half-life Pharmacokinetics Accumulation Plasma concentration Cats

Broad-Spectrum Ectoparasite Efficacy: Tigolaner Coverage Against Mites, Fleas, and Ticks

Tigolaner demonstrates efficacy against a broad spectrum of ectoparasites in cats, including fleas (Ctenocephalides felis), ticks (Ixodes ricinus, Ixodes holocyclus), and mites (Notoedres cati causing notoedric mange, Otodectes cynotis causing ear mites) [1]. This includes efficacy against Notoedres cati, a mite species for which not all ectoparasiticides have established indications. Existing fleas are killed within 12 hours of administration, and newly infecting fleas are killed within 8 hours for the first 2 months post-administration [1]. This combined flea, tick, and mite spectrum supports use in cats with mixed ectoparasite infestations without requiring multiple single-spectrum products [1].

Notoedres cati Otodectes cynotis Ctenocephalides felis Ixodes ricinus Mite efficacy

Optimal Procurement and Application Scenarios for Tigolaner (CAS 1621436-41-6) in Veterinary Practice


Extended-Interval Ectoparasite Control with Reduced Dosing Frequency

For veterinary practices and pet owners prioritizing reduced clinic visits, improved owner compliance, and lower per-application labor costs, tigolaner provides a scientifically validated 13-week protection window following a single topical application [1]. This extended duration enables quarterly (approximately every 3 months) rather than monthly dosing schedules, reducing annual applications from 12 to 4. The 24-day plasma elimination half-life and demonstrated accumulation upon repeated dosing provide pharmacokinetic support for this extended interval [2].

Management of Suspected or Confirmed Fipronil-Resistant Ectoparasite Populations

In regions or clinical settings where fipronil resistance is documented or suspected in flea or tick populations, tigolaner offers a mechanistically distinct alternative due to its different binding site on GABA-gated chloride channels [1]. This binding site differentiation provides resistance-breaking potential against fipronil-resistant parasites, making tigolaner a strategic procurement choice for resistance management programs or for cases where fipronil-based products have demonstrated diminished field efficacy [1].

Single-Product Treatment for Mixed Ectoparasite Infestations Including Notoedric Mange

For cats presenting with mixed ectoparasite infestations—particularly those involving notoedric mange mites (Notoedres cati) alongside fleas or ticks—tigolaner provides comprehensive single-product coverage [1]. This spectrum reduces the need for multiple standalone ectoparasiticides, streamlining inventory management for veterinary practices and simplifying treatment protocols. The rapid onset of action against existing fleas (≤12 hours) and newly acquired fleas (≤8 hours for 2 months post-application) provides clinically meaningful speed of kill [1].

Isoxazoline-Alternative Procurement for Adverse Event Risk Diversification

Following the September 2018 FDA alert regarding neurologic adverse effects (muscle tremors, ataxia, seizures) associated with isoxazoline-class ectoparasiticides in some dogs and cats [2], veterinary procurement strategies may prioritize chemotype diversification. Tigolaner, as a bispyrazole rather than an isoxazoline [1], provides a structurally distinct alternative for practices seeking to diversify their ectoparasiticide formulary and mitigate class-specific adverse event concentration risk while maintaining GABA-Cl-mediated efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tigolaner

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.